An In-Depth Technical Guide to Digalloyl Trioleate: Structure, Properties, and Pharmaceutical Potential
An In-Depth Technical Guide to Digalloyl Trioleate: Structure, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Complex Phenolic Lipid
Digalloyl trioleate, a complex molecule at the intersection of phenolic chemistry and lipid science, presents a compelling case for exploration in pharmaceutical applications. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. Instead, it aims to provide a foundational understanding of this unique ester, grounded in established chemical principles and forward-looking therapeutic possibilities. While specific experimental data for digalloyl trioleate is not extensively available in public literature, this document synthesizes information from related compounds and established methodologies to offer a robust framework for its synthesis, characterization, and potential applications. We will explore the "why" behind experimental choices, offering insights that we hope will catalyze further investigation into this promising molecule.
Deciphering the Molecular Architecture: The Chemical Structure of Digalloyl Trioleate
Digalloyl trioleate is an ester composed of a digalloyl moiety esterified with a trioleate. The core of its structure is digallic acid, which is two gallic acid units linked by an ester bond. This digallic acid unit is then further esterified with what is formally triolein, a triglyceride of oleic acid. However, the nomenclature and common representations suggest a more specific structure where three oleic acid chains are attached to one of the gallic acid rings of the digalloyl group, and the second gallic acid has free hydroxyl groups.
Based on its IUPAC name, 3,4-dihydroxy-5-[3,4,5-tris[[(Z)-octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid, the structure consists of a central gallic acid unit where the hydroxyl groups at positions 3, 4, and 5 are esterified with oleic acid. This entire tri-oleoyl-galloyl group is then esterified to the 5-position hydroxyl group of a second gallic acid molecule.[1]
Key Structural Features:
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Polyphenolic Backbone: The presence of two gallic acid units provides a multiplicity of reactive hydroxyl groups, which are known for their antioxidant properties.
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Lipophilic Chains: The three oleic acid chains impart a significant lipophilic character to the molecule, influencing its solubility and potential interactions with lipid-based biological structures and formulation components.
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Ester Linkages: The molecule is rich in ester bonds, which can be susceptible to enzymatic or chemical hydrolysis. This characteristic could be exploited for controlled release applications.
Physicochemical Properties: A Blend of Phenolic and Lipid Characteristics
While experimentally determined physicochemical data for digalloyl trioleate are scarce, we can infer its properties based on its structure and data for related compounds.
Table 1: Physicochemical Properties of Digalloyl Trioleate
| Property | Value/Expected Characteristics | Source/Basis of Estimation |
| Molecular Formula | C₆₈H₁₀₆O₁₂ | [1][2] |
| Molecular Weight | ~1115.58 g/mol | [3] |
| Appearance | Expected to be a viscous oil or a waxy solid at room temperature. | Based on the high molecular weight and the presence of long alkyl chains of oleic acid. |
| Solubility | Expected to be poorly soluble in water and soluble in nonpolar organic solvents like hexane, chloroform, and oils. | The dominance of the three oleic acid chains suggests high lipophilicity. |
| Melting Point | Not reported. Expected to be low, characteristic of unsaturated triglycerides. | |
| Boiling Point | Not reported. Expected to be very high and likely to decompose upon heating. | Due to its high molecular weight. |
| Antioxidant Activity | Expected to possess significant antioxidant activity due to the presence of phenolic hydroxyl groups. | Gallic acid and its derivatives are well-known antioxidants. |
Synthesis and Purification: A Proposed Chemo-Enzymatic Approach
Proposed Synthesis Workflow
The synthesis can be envisioned as a multi-step process, beginning with the protection of certain functional groups, followed by esterification reactions, and concluding with deprotection. An enzymatic approach for the final esterification step is favored to achieve higher yields and fewer side products compared to purely chemical methods.
Caption: Proposed multi-step synthesis workflow for digalloyl trioleate.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of a Selectively Protected Digallic Acid Intermediate
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Rationale: To control the esterification sites, it is necessary to protect some of the hydroxyl and carboxyl groups of the two gallic acid molecules. A variety of protecting groups can be used, with the choice depending on the desired regioselectivity and the conditions of the subsequent steps.
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Protocol:
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Protect the carboxyl group of the first gallic acid molecule as a benzyl ester.
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Protect two of the three hydroxyl groups of the same gallic acid molecule, leaving one hydroxyl group free for esterification.
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Protect the three hydroxyl groups of the second gallic acid molecule.
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Couple the two protected gallic acid derivatives via an esterification reaction (e.g., using DCC/DMAP coupling) to form the protected digallic acid intermediate.
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Step 3: Enzymatic Esterification with Oleic Acid
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Rationale: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly effective catalysts for the esterification of phenolic compounds with fatty acids in non-aqueous media. This enzymatic approach offers high selectivity and avoids the harsh conditions of chemical catalysis that could lead to side reactions.
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Protocol:
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Dissolve the protected digallic acid intermediate and a molar excess of oleic acid in a suitable organic solvent (e.g., toluene or hexane).
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Add an immobilized lipase (e.g., Novozym 435).
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Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with gentle agitation.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, filter off the enzyme for reuse.
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Step 4: Deprotection
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Rationale: The final step involves the removal of the protecting groups to yield the final product, digalloyl trioleate. The deprotection method will depend on the protecting groups used in the initial steps.
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Protocol:
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If benzyl protecting groups are used, they can be removed by catalytic hydrogenation.
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Purify the final product using column chromatography.
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Purification
Purification of the final product is critical to remove unreacted starting materials and byproducts.
Protocol: High-Performance Liquid Chromatography (HPLC)
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Rationale: Reversed-phase HPLC is a powerful technique for purifying lipophilic compounds. The choice of column and mobile phase is crucial for achieving good separation.
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System:
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Column: A C18 stationary phase is recommended.
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Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, possibly with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.
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Detection: UV detection at a wavelength where the galloyl moiety absorbs (around 280 nm).
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Procedure:
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Dissolve the crude product in a suitable solvent.
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Inject the sample onto the HPLC system.
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Collect the fraction corresponding to the digalloyl trioleate peak.
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Evaporate the solvent to obtain the purified product.
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Structural Characterization: A Multi-Technique Approach
Confirming the structure of the synthesized digalloyl trioleate requires a combination of spectroscopic techniques.
Caption: Workflow for the structural characterization of digalloyl trioleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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Aromatic protons from the two galloyl moieties.
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Vinylic protons of the oleic acid chains.
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Aliphatic protons of the oleic acid chains.
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Protons of the glycerol backbone (if present in the starting material for transesterification).
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¹³C NMR: The carbon NMR spectrum will show signals corresponding to:
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Carbonyl carbons of the ester groups.
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Aromatic carbons of the galloyl rings.
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Olefinic carbons of the oleic acid chains.
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Aliphatic carbons of the oleic acid chains.
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2D NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign the complex proton and carbon signals and to confirm the connectivity between the different structural units.
Mass Spectrometry (MS)
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Rationale: Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and for providing fragmentation patterns that can help confirm the structure.
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Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are suitable for analyzing large, non-volatile molecules like digalloyl trioleate. The expected molecular ion peak would correspond to the calculated molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Rationale: FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.
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Expected Absorptions:
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Strong C=O stretching vibrations from the ester groups.
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O-H stretching from the phenolic hydroxyl groups.
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C=C stretching from the aromatic rings and the oleic acid double bonds.
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C-H stretching from the aliphatic chains.
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Pharmaceutical Applications: Harnessing Lipophilicity and Antioxidant Power
The unique hybrid structure of digalloyl trioleate suggests several promising applications in drug development, primarily leveraging its antioxidant properties and its lipophilic nature.
A Functional Excipient in Lipid-Based Drug Delivery Systems
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Rationale: Poorly water-soluble drugs often require lipid-based formulations to enhance their oral bioavailability. Digalloyl trioleate, with its high lipophilicity, could act as a functional excipient in such systems.
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Potential Roles:
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Lipid Matrix Former: In solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), it could form part of the lipid core, helping to solubilize lipophilic drugs.
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Oil Phase in Emulsions: In self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, it could serve as the oil phase, carrying the dissolved drug.
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Antioxidant Stabilizer: Its inherent antioxidant properties could protect both the encapsulated drug and the lipid excipients from oxidative degradation, thereby improving the stability and shelf-life of the formulation.
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A Lipophilic Antioxidant for Topical and Transdermal Formulations
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Rationale: The skin is constantly exposed to oxidative stress from UV radiation and environmental pollutants. Lipophilic antioxidants are particularly effective in protecting the lipid-rich structures of the skin.
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Potential Applications:
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Sunscreen Formulations: Its reported use as a sunscreen agent suggests it may have UV-absorbing properties in addition to its antioxidant effects.[4]
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Dermatological Preparations: It could be incorporated into creams, lotions, and ointments to protect the skin from oxidative damage and to stabilize other active ingredients.
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A Prodrug Moiety for Targeted Delivery
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Rationale: The ester linkages in digalloyl trioleate could potentially be cleaved by esterases present in the body. This opens up the possibility of using it as a prodrug carrier.
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Concept: A hydrophilic drug could be chemically linked to the digalloyl trioleate molecule. The resulting lipophilic conjugate might have improved membrane permeability. Once inside the target cells, cellular esterases could cleave the ester bond, releasing the active drug.
Future Perspectives and Research Directions
The field of digalloyl trioleate research is still in its infancy. To unlock its full potential, several key areas need to be addressed:
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Development of a robust and scalable synthesis protocol.
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Comprehensive characterization of its physicochemical properties.
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In-depth evaluation of its antioxidant efficacy in various pharmaceutical formulations.
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Preclinical studies to assess its safety and efficacy in drug delivery applications.
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Exploration of its potential as a prodrug carrier for a range of therapeutic agents.
By addressing these research questions, the scientific community can pave the way for the development of innovative drug delivery systems and therapeutic agents based on this fascinating molecule.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46174130, Digalloyl Trioleate. Retrieved from [Link].
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Global Substance Registration System. Digalloyl Trioleate. Retrieved from [Link].
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Pharmaffiliates. Digalloyl Trioleate. Retrieved from [Link].
